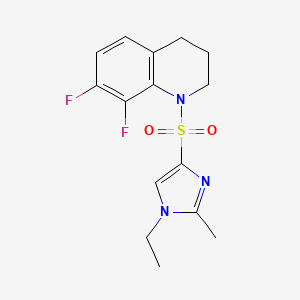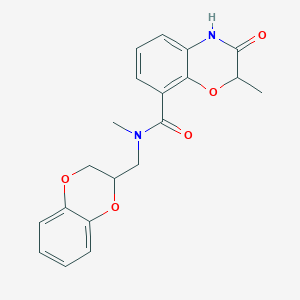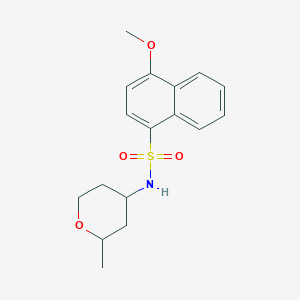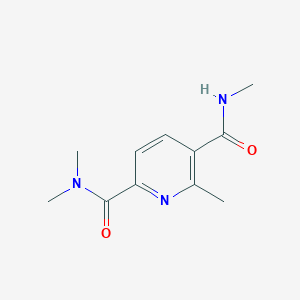
1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline is a complex organic compound that features both imidazole and quinoline moieties. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group and the quinoline moiety. Key steps include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Sulfonyl Group: The sulfonyl group is typically introduced via sulfonation reactions, which involve the reaction of the imidazole derivative with sulfonyl chlorides in the presence of a base.
Formation of the Quinoline Moiety: The quinoline ring is synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors on microbial cells, disrupting their function.
Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoroquinoline: Lacks the dihydro component, potentially altering its reactivity and biological activity.
1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-2H-quinoline: Similar structure but with different substitution patterns, affecting its chemical properties.
Uniqueness
1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline is unique due to the combination of the imidazole and quinoline moieties, along with the presence of the sulfonyl group and fluorine atoms. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-7,8-difluoro-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-3-19-9-13(18-10(19)2)23(21,22)20-8-4-5-11-6-7-12(16)14(17)15(11)20/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZOKMXWENSNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCCC3=C2C(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7057680.png)
![5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7057690.png)
![4-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine](/img/structure/B7057691.png)

![N-methyl-1-[2-[(5-methylfuran-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B7057701.png)
![2-[Tert-butyl-[(2-methylpyrazol-3-yl)methyl]amino]acetamide](/img/structure/B7057713.png)
![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7057721.png)

![6-[5-(furan-2-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one](/img/structure/B7057724.png)
![N'-(1-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carbonyl)morpholine-3-carbohydrazide](/img/structure/B7057732.png)
![N-[2-(cyclopropylamino)ethyl]-2,3,5,6-tetrafluorobenzenesulfonamide;hydrochloride](/img/structure/B7057742.png)
![1-[4-[2-(3-methoxyphenyl)acetyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7057748.png)
![4-[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonylbutanenitrile](/img/structure/B7057752.png)

